

# TC-E 5003 CAS number and chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: TC-E 5003

Cat. No.: B1682944

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## An In-depth Technical Guide to TC-E 5003

### Introduction

**TC-E 5003**, also known as N,N'-(sulfonyldi-4,1-phenylene)bis(2-chloroacetamide), is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1).<sup>[1][2][3]</sup> PRMT1 is a key enzyme that catalyzes the post-translational modification of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including signal transduction, gene transcription, and DNA repair. Dysregulation of PRMT1 activity has been implicated in several diseases, most notably in various forms of cancer, making it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to **TC-E 5003**, intended for researchers, scientists, and professionals in the field of drug development.

## Chemical and Physical Properties

**TC-E 5003** is an off-white solid compound with the chemical formula C<sub>16</sub>H<sub>14</sub>Cl<sub>2</sub>N<sub>2</sub>O<sub>4</sub>S.<sup>[1][3]</sup> Its chemical structure and key properties are summarized in the tables below.

Identifier	Value
CAS Number	17328-16-4[1][4][5][6]
IUPAC Name	N,N'-(sulfonyldi-4,1-phenylene)bis(2-chloroacetamide)[5][6]
Other Names	NSC 30176[2][5][7]
SMILES	<chem>ClCC(=O)Nc1ccc(cc1)S(=O)(=O)c1ccc(NC(=O)CCl)cc1</chem> [7]
InChI Key	SHRCVZJKZJGIHQ-UHFFFAOYSA-N[5]

Property	Value
Molecular Weight	401.26 g/mol [1][4][6]
Molecular Formula	C16H14Cl2N2O4S[1][4][6]
Appearance	Off-white solid[3]
Purity	≥98%[1][4]
Solubility	Soluble to 50 mM in DMSO.[1][8] Insoluble in ethanol and water.[3]
Storage	Store at +4°C or -20°C.[1][3]

## Biological Activity and Mechanism of Action

**TC-E 5003** is a selective inhibitor of human PRMT1 with an IC<sub>50</sub> value of 1.5 μM.[1][2][7][9] It exhibits high selectivity for PRMT1, showing no significant inhibitory activity against other methyltransferases such as CARM1 (PRMT4) and Set7/9 at concentrations up to 50 μM.[1][5]

The primary mechanism of action of **TC-E 5003** involves the direct inhibition of the enzymatic activity of PRMT1. This inhibition leads to a reduction in the methylation of arginine residues on target proteins, thereby modulating downstream cellular processes.

Anti-inflammatory Effects:

**TC-E 5003** has demonstrated significant anti-inflammatory properties.[2][9] It modulates the lipopolysaccharide (LPS)-induced inflammatory response in RAW264.7 macrophage cells by inhibiting the activation of key signaling pathways, including Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB).[2][10][11] Specifically, **TC-E 5003** has been shown to:

- Reduce the production of nitric oxide (NO), a key inflammatory mediator.[11][12]
- Decrease the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[11]
- Downregulate the nuclear translocation of the NF-κB subunits p65 and p50.[10]
- Inhibit the phosphorylation of c-Jun, a component of the AP-1 transcription factor.[11]

#### Anticancer Activity:

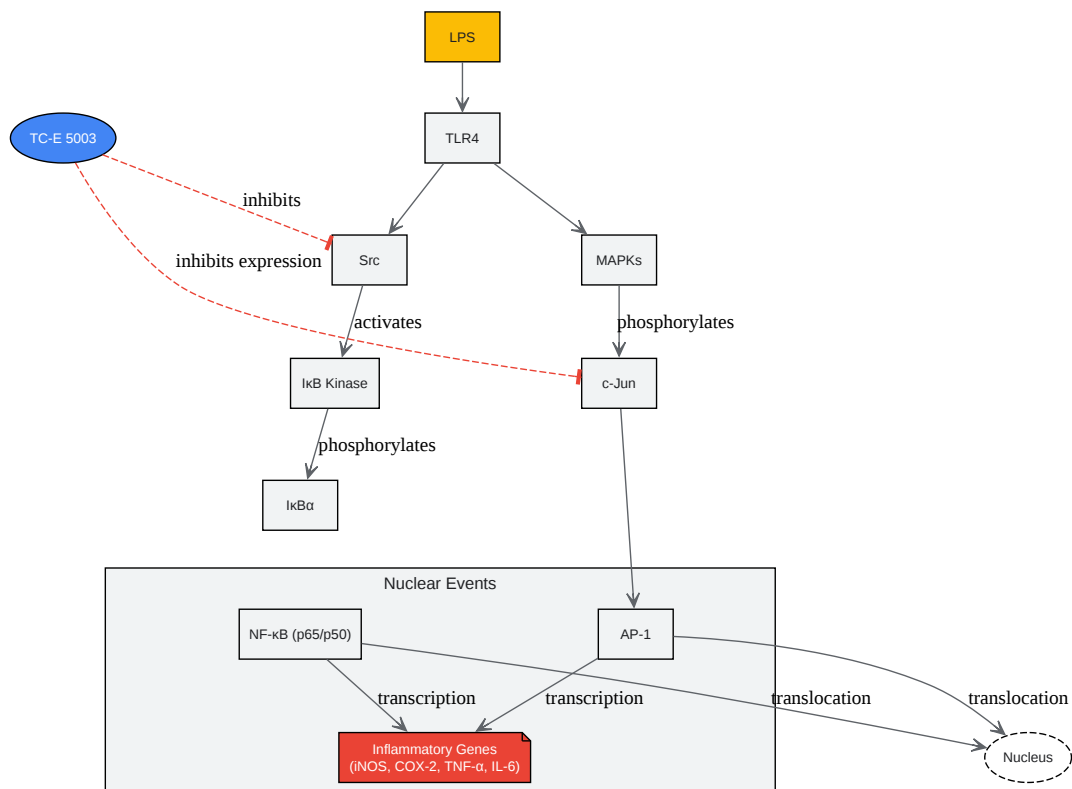
**TC-E 5003** has shown promising anti-proliferative effects in various cancer cell lines. It inhibits the growth of MCF7a breast cancer cells (GI50 = 1.97 μM) and LNCaP prostate cancer cells (GI50 = 4.49 μM).[1][7] Furthermore, it attenuates androgen-induced gene expression in LNCaP cells.[1] In lung cancer cell lines A549 and H1299, the IC50 values were determined to be 0.7022 μM and 0.6844 μM, respectively.[13][14] For breast cancer cell lines MCF-7 and MDA-MB-231, the IC50 values were 0.4128 μM and 0.5965 μM, respectively.[13][14]

#### Thermogenic Effects:

Interestingly, **TC-E 5003** has been found to induce thermogenic properties in primary murine and human subcutaneous adipocytes.[15] This effect is independent of its PRMT1 inhibitory activity and beta-adrenergic receptors.[15] **TC-E 5003** upregulates the expression of Ucp1 and Fgf21 and activates protein kinase A (PKA) signaling and lipolysis.[15]

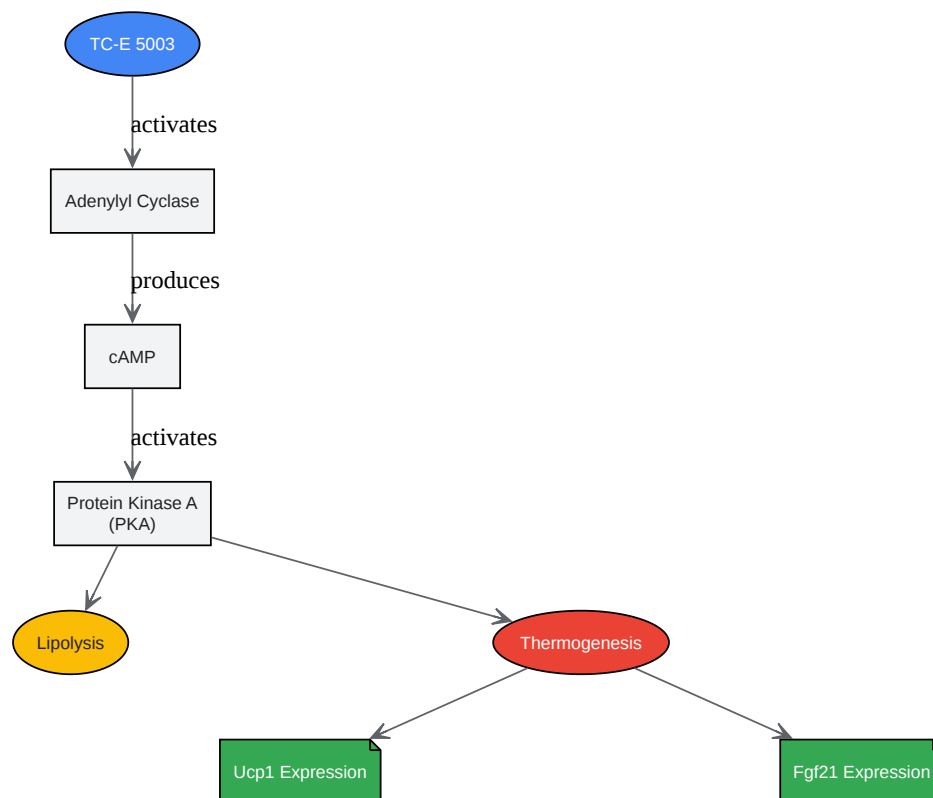
## Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by **TC-E 5003**.



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LPS-Induced Inflammatory Signaling Pathway Inhibition by **TC-E 5003**.



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PKA-Dependent Thermogenic Pathway Activation by **TC-E 5003**.

## Experimental Protocols

Detailed methodologies for key experiments involving **TC-E 5003** are provided below.

### 1. Cell Viability Assay (MTT Assay)

- Objective: To determine the cytotoxic effects of **TC-E 5003** on cell lines.
- Methodology:
  - Seed cells (e.g., RAW264.7, A549, MCF-7) in a 96-well plate at a density of  $1 \times 10^6$  cells/mL and incubate overnight.

- Treat the cells with varying concentrations of **TC-E 5003** (e.g., 0-1  $\mu$ M) for a specified period (e.g., 24 or 48 hours).
- Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
- Remove the supernatant and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.[\[12\]](#)

## 2. Nitric Oxide (NO) Production Assay (Griess Assay)

- Objective: To quantify the production of nitric oxide by cells in response to treatment.
- Methodology:
  - Plate RAW264.7 cells ( $1 \times 10^6$  cells/mL) in a 96-well plate and incubate overnight.
  - Pre-treat the cells with **TC-E 5003** (e.g., 0-1  $\mu$ M) for 30 minutes.
  - Stimulate the cells with lipopolysaccharide (LPS) (1  $\mu$ g/mL) for 24 hours.
  - Collect the cell culture supernatants.
  - Mix the supernatant with Griess reagent and incubate at room temperature for 10 minutes.
  - Measure the absorbance at 570 nm.[\[12\]](#)

## 3. Western Blot Analysis

- Objective: To detect and quantify the expression levels of specific proteins in cell lysates.
- Methodology:
  - Treat cells with **TC-E 5003** and/or LPS for the desired time.
  - Lyse the cells in RIPA buffer to extract total protein.
  - Determine protein concentration using a BCA assay.

- Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with primary antibodies against target proteins (e.g., phospho-c-Jun, p65, p50,  $\beta$ -actin) overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.  
[\[11\]](#)

#### 4. In Vivo Tumor Xenograft Model

- Objective: To evaluate the anti-tumor efficacy of **TC-E 5003** in a living organism.
- Methodology:
  - Subcutaneously inject cancer cells (e.g., A549) into the flank of immunodeficient mice.
  - Allow the tumors to grow to a palpable size.
  - Administer **TC-E 5003** (e.g., 0.5-2.0 mg) via a suitable route (e.g., subcutaneous injection) for a specified duration (e.g., 28 days).
  - Monitor tumor volume and body weight of the mice regularly.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis.[\[9\]](#)

#### Conclusion

**TC-E 5003** is a valuable research tool for studying the biological roles of PRMT1 and for exploring its therapeutic potential in various diseases, including cancer and inflammatory disorders. Its selectivity and well-characterized mechanism of action make it an ideal probe for dissecting PRMT1-mediated signaling pathways. The diverse biological activities of **TC-E 5003**, including its unexpected thermogenic effects, warrant further investigation and may open new avenues for drug development. The experimental protocols outlined in this guide provide a solid foundation for researchers to utilize **TC-E 5003** effectively in their studies.

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- To cite this document: BenchChem. [TC-E 5003 CAS number and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682944#tc-e-5003-cas-number-and-chemical-properties]

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